molecular formula C24H23N3O2 B2935259 7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-30-7

7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2935259
CAS No.: 900003-30-7
M. Wt: 385.467
InChI Key: HSQWVGYJWDAVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the benzo[e]pyrazolo[1,5-c][1,3]oxazine class of compounds. These are complex heterocyclic compounds that contain a pyrazole ring fused with an oxazine ring on a benzene backbone .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple fused rings. The presence of the ethoxy, pyridinyl, and tolyl substituents would further increase this complexity .

Scientific Research Applications

Synthesis and Pharmacological Activities

Research has explored the synthesis of various fused oxazine derivatives with expected considerable chemical and pharmacological activities. These activities include antioxidant and anticancer potentials, with synthesized products being evaluated for their effectiveness in these areas (Mahmoud, El-Bordany, & Elsayed, 2017). The development of these compounds is significant for creating new treatment avenues and understanding disease mechanisms at a molecular level.

Anti-Influenza Virus Activity

A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the H5N1 strain of the influenza A virus. This highlights the potential for developing new antiviral drugs based on the structural modification of pyrazole derivatives (Hebishy, Salama, & Elgemeie, 2020). These findings are crucial in the ongoing battle against viral pathogens and the quest for more effective treatments.

Antimicrobial and Anti-inflammatory Properties

The exploration of new pyrazolopyridazine derivatives for their anti-inflammatory and antimicrobial properties is another area of significant interest. These compounds exhibit promising activities, suggesting potential for the development of new therapeutic agents targeting inflammation and microbial infections (Fayed et al., 2014). The ability to tailor molecular structures for specific biological activities is a powerful tool in drug development and the treatment of various diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific studies on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential applications. This could include exploring its potential use in fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

7-ethoxy-2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-3-28-22-6-4-5-19-21-15-20(17-9-7-16(2)8-10-17)26-27(21)24(29-23(19)22)18-11-13-25-14-12-18/h4-14,21,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQWVGYJWDAVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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